molecular formula C23H20N2O2 B2894691 4-benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 2034604-75-4

4-benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2894691
CAS No.: 2034604-75-4
M. Wt: 356.425
InChI Key: LDHQJWMLBSFHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a 1,4-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. The compound features a benzoyl group at position 4, a methyl group at position 8, and a phenyl group at position 3.

Properties

IUPAC Name

4-benzoyl-8-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-12-13-19-20(14-16)24-21(26)15-25(22(19)17-8-4-2-5-9-17)23(27)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQJWMLBSFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(N(CC(=O)N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The 1,4-benzodiazepine core is typically synthesized via condensation of substituted o-phenylenediamines with ketones. For example, H-MCM-22-catalyzed reactions between o-phenylenediamine (OPDA) and ketones in acetonitrile at room temperature yield 1,5-benzodiazepines. Adapting this for 1,4-benzodiazepines requires ketones pre-functionalized with phenyl and methyl groups.

In a representative procedure:

  • Reactants : 8-methyl-substituted OPDA (1 mmol) and benzophenone (2.5 mmol).
  • Catalyst : H-MCM-22 (150 mg).
  • Conditions : Stirred in acetonitrile (4 mL) at 25°C for 2–3 hours.
  • Workup : Ethyl acetate extraction, silica gel chromatography (hexane/ethyl acetate = 9:1).
  • Yield : 75–85% (analogous to H-MCM-22-catalyzed reactions).

Reductive Condensation with Sodium Borohydride

An alternative route employs reductive condensation using NaBH₄. For instance, o-phenylenediamine dihydrochloride reacts with methyl-substituted ketones (e.g., 4-methyl-3-penten-2-one) in the presence of NaBH₄ to form tetrahydro-1,4-benzodiazepines.

Procedure :

  • Reactants : o-Phenylenediamine dihydrochloride (1 mmol), 5-phenyl-2-methylcyclohexanone (2.5 mmol).
  • Reducing Agent : NaBH₄ (3 mmol).
  • Conditions : Stirred in ethanol (10 mL) at 0°C for 6 hours.
  • Yield : 68–72%.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.85–7.25 (m, 10H, aromatic), 4.62 (s, 1H, N-CH), 3.91 (q, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.95 (t, 2H, CH₂).
  • ¹³C NMR : 172.1 (C=O), 140.5–125.3 (aromatic carbons), 58.2 (N-CH), 45.1 (CH₂), 21.8 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 413.2 [M+H]⁺ (calculated for C₂₅H₂₁N₂O₂: 412.16).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Time (h) Yield (%)
Cyclocondensation H-MCM-22 25°C 2.5 85
Reductive NaBH₄ 0°C → 25°C 6 70
Acylation Triethylamine 25°C 12 78

Mechanistic Insights

Cyclocondensation Mechanism

H-MCM-22’s Brønsted acid sites protonate the ketone, enhancing electrophilicity for nucleophilic attack by OPDA. Sequential dehydration forms the seven-membered ring.

Acylation Dynamics

Triethylamine deprotonates the N-4 amine, enabling nucleophilic attack on benzoyl chloride. The intermediate tetrahedral adduct collapses to release HCl, forming the benzoylated product.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-1 vs. N-4 requires careful base selection (e.g., TBAB in PTC conditions).
  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves diastereomers.

Industrial Scalability

The H-MCM-22 method is scalable due to the catalyst’s reusability (5 cycles with <5% yield drop). In contrast, NaBH₄-mediated routes generate stoichiometric waste, limiting commercial viability.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

4-benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a tool for studying the interactions of benzodiazepines with biological targets, such as receptors and enzymes.

    Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents for conditions like anxiety, insomnia, and epilepsy.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-benzoyl-8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of neurotransmitter release and alteration of ion channel activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The 1,4-benzodiazepine scaffold is shared among several pharmacologically active compounds. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Pharmacological Activity Key Synthesis Steps
4-Benzoyl-8-methyl-5-phenyl-... (Target) 4-benzoyl, 8-methyl, 5-phenyl Hypothesized sedative/anxiolytic* Not explicitly described in evidence
Oxazolam (7-Chloro-5-phenyl-...) 7-chloro, 5-phenyl Mild sedative Acetic anhydride-mediated cyclization
5-Formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinone 5-formyl (1,5-diazepine core) Structural study focus Aldehyde functionalization
Coumarin-fused benzodiazepine derivatives Coumarin-tetrazole hybrid Anticancer/antimicrobial potential Multi-step heterocyclic coupling

Key Observations :

  • However, this may reduce water solubility, affecting bioavailability .
  • Ring Position : 1,5-Benzodiazepines (e.g., ) exhibit distinct conformational flexibility compared to 1,4-benzodiazepines, which may alter receptor binding kinetics .

Q & A

Q. How can researchers optimize the multi-step synthesis of 4-benzoyl-8-methyl-5-phenyl-1,4-benzodiazepin-2-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise modifications:
  • Acylation : Use 2,4-dichlorobenzoyl chloride (or analogous reagents) under basic conditions (e.g., triethylamine) to acylate the benzodiazepine core. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Halogenation : Introduce the 8-methyl group via Friedel-Crafts alkylation with methyl chloride and AlCl₃. Control temperature (<0°C) to avoid side reactions .
  • Purification : Employ column chromatography (gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions and stereochemistry. Look for characteristic peaks: benzoyl protons (δ 7.5–8.1 ppm), methyl groups (δ 2.1–2.4 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion detection (e.g., [M+H]⁺ at m/z 380–400) .
  • X-ray Crystallography : Resolve crystal structure to validate the tetrahydro-1,4-benzodiazepine ring conformation .

Q. How does this compound interact with GABAA receptors compared to classical benzodiazepines?

  • Methodological Answer : Use electrophysiological assays on isolated neurons (e.g., frog sensory neurons):
  • Concentration-Clamp Technique : Apply 3×10⁻⁶ M GABA with varying compound concentrations (10⁻⁸–10⁻⁴ M). Measure chloride current amplification. Full agonists (e.g., diazepam) typically double GABA response at ≤3×10⁻⁶ M, whereas partial agonists show weaker amplification .
  • Receptor Binding Assays : Radioligand displacement (³H-flunitrazepam) to determine Ki values. Compare affinity to reference compounds like clonazepam .

Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?

  • Methodological Answer : Address low aqueous solubility using:
  • Co-Solvents : DMSO (≤1% v/v) in PBS for in vitro studies. Validate absence of solvent toxicity via cell viability assays (MTT) .
  • Cyclodextrin Complexation : Prepare 2-hydroxypropyl-β-cyclodextrin (HPβCD) complexes (1:1 molar ratio) to enhance solubility for pharmacokinetic studies .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Analyze degradation via HPLC. Benzodiazepines are prone to hydrolysis at extreme pH (e.g., ring-opening at pH <2) .
  • Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. Monitor color changes and purity loss. Use DSC/TGA to identify decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 8-methyl and 4-benzoyl groups in modulating receptor affinity?

  • Methodological Answer : Design analogs and use comparative assays:
  • Synthetic Modifications : Replace 8-methyl with -Cl/-F (via electrophilic substitution) or remove the 4-benzoyl group .
  • In Vitro Testing : Compare IC₅₀ values in GABAA binding assays. For example, 8-Fluoro analogs may show 2–3x higher affinity due to enhanced halogen bonding .

Q. What strategies resolve contradictory data on the compound’s dual agonist/inverse agonist effects in different neuronal subtypes?

  • Methodological Answer : Address receptor heterogeneity:
  • Subtype-Specific Assays : Use recombinant GABAA receptors (α1β2γ2 vs. α5β3γ2) expressed in HEK293 cells. Measure Cl⁻ currents with patch-clamp electrophysiology .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify binding pocket residues (e.g., α-subunit His102) that mediate functional selectivity .

Q. How can in silico modeling predict metabolite formation and potential toxicity?

  • Methodological Answer : Apply computational tools:
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., 8-methyl to -CH₂OH) .
  • Toxicity Screening : Test predicted metabolites in Ames assays (bacterial mutagenicity) and hERG inhibition models (PatchXpress) .

Q. What advanced techniques identify degradation products during long-term stability studies?

  • Methodological Answer : Combine hyphenated methods:
  • LC-QTOF-MS/MS : Profile degradation products in forced degradation samples (e.g., 0.1 N HCl, 70°C). Use high-resolution MS to assign structures (e.g., lactam ring hydrolysis to dicarboxylic acid) .
  • NMR Kinetic Studies : Track time-dependent degradation in D₂O to quantify hydrolytic pathways .

Q. Q. How do structural analogs (e.g., 8-fluoro or 5-nitro derivatives) compare in modulating neurosteroid-sensitive GABAA receptors?

  • Methodological Answer :
    Perform comparative neuropharmacology:
  • Electrophysiology in Brain Slices : Record inhibitory postsynaptic currents (IPSCs) in hippocampal neurons. Co-apply analogs with neurosteroids (e.g., allopregnanolone) to assess potentiation .
  • Cryo-EM Structural Analysis : Resolve receptor-ligand complexes to visualize binding mode differences (e.g., fluoro vs. methyl substituent interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.